Cas no 8022-08-0 (Benzene, 1-methoxy-4-(1-propen-1-yl)-)

Benzene, 1-methoxy-4-(1-propen-1-yl)- Chemical and Physical Properties
Names and Identifiers
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- Anisole, p-propenyl- (8CI)
- Benzene, 1-methoxy-4-(1-propenyl)- (9CI)
- 1-Methoxy-4-(1-propen-1-yl)benzene
- 1-(4-Methoxyphenyl)-1-propene
- 1-Methoxy-4-(1-propenyl)benzene
- 1-Methoxy-4-propenylbenzene
- 1-Propene, 1-(4-methoxyphenyl)-
- 4-(1-Propenyl)anisole
- 4-Methoxy-1-propenylbenzene
- 4-Methoxypropenylbenzene
- 4-Propenylanisole
- Anethol
- Anethole
- Anise camphor
- Isoestragole
- NSC 4018
- Nauli gum
- Oil of aniseed
- p-1-Propenylanisole
- p-Anethole
- p-Methoxy-β-methylstyrene
- p-Propenylanisole
- p-Propenylphenyl methyl ether
- Benzene, 1-methoxy-4-(1-propen-1-yl)-
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- Inchi: 1S/C10H12O/c1-3-4-9-5-7-10(11-2)8-6-9/h3-8H,1-2H3/b4-3+
- InChI Key: RUVINXPYWBROJD-ONEGZZNKSA-N
- SMILES: O(C)C1=CC=C(C=C1)/C=C/C
Benzene, 1-methoxy-4-(1-propen-1-yl)- Related Literature
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Samarjit Jana,Kartick Patra,Gopeswar Mukherjee,Shamee Bhattacharjee,Deba Prasad Mandal RSC Adv. 2015 5 56549
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Jing Ye,Wenguang Wang,Chitang Ho,Jun Li,Xiaoyu Guo,Mingbo Zhao,Yong Jiang,Pengfei Tu Anal. Methods 2016 8 593
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Samarjit Jana,Kartick Patra,Gopeswar Mukherjee,Shamee Bhattacharjee,Deba Prasad Mandal RSC Adv. 2015 5 56549
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Lisha Zhu,Yanbiao Liu,Xuemei Ding,Xiongying Wu,Wolfgang Sand,Huiling Zhou RSC Adv. 2019 9 17726
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Agnieszka Brandt,Long Chen,Bart E. van Dongen,Tom Welton,Jason P. Hallett Green Chem. 2015 17 5019
Additional information on Benzene, 1-methoxy-4-(1-propen-1-yl)-
Benzene, 1-methoxy-4-(1-propen-1-yl)- (CAS No. 8022-08-0): A Comprehensive Overview in Modern Chemical Research
Benzene, 1-methoxy-4-(1-propen-1-yl)-, identified by its CAS number 8022-08-0, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, characterized by its methoxy and allyl substituents on a benzene ring, has garnered attention due to its unique structural and functional properties. The presence of both electron-donating and electron-withdrawing groups makes it a versatile intermediate in synthetic chemistry, particularly in the development of fine chemicals and bioactive molecules.
The structural framework of Benzene, 1-methoxy-4-(1-propen-1-yl)- consists of a benzene core substituted at the 1-position with a methoxy group (-OCH₃) and at the 4-position with an allyl group (-CH₂=CHCH₃). This arrangement imparts distinct reactivity patterns, making it a valuable building block for further functionalization. The methoxy group enhances nucleophilic aromatic substitution reactions, while the allyl group participates in various addition reactions, including cross-coupling processes. These features have positioned this compound as a key intermediate in the synthesis of more complex molecules.
In recent years, pharmaceutical applications of Benzene, 1-methoxy-4-(1-propen-1-yl)- have been extensively explored. Its derivatives have shown promise in the development of novel therapeutic agents. For instance, researchers have utilized this compound to synthesize analogs of natural products with potential antimicrobial and anti-inflammatory properties. The methoxy and allyl functionalities provide handles for further derivatization, allowing chemists to modulate biological activity precisely. This adaptability has made it a staple in medicinal chemistry libraries.
The synthetic methodologies employed for preparing Benzene, 1-methoxy-4-(1-propen-1-yl)- are diverse and well-documented. One common approach involves the Friedel-Crafts alkylation of an appropriately substituted benzene derivative followed by selective reduction or coupling reactions to introduce the methoxy and allyl groups. Advances in catalytic systems, such as transition metal-catalyzed cross-coupling reactions, have further streamlined these processes, improving yield and selectivity. These developments underscore the compound's importance as a synthetic precursor.
Recent spectroscopic studies have provided deeper insights into the electronic and steric properties of Benzene, 1-methoxy-4-(1-propen-1-yl)-. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography have elucidated its molecular structure with high precision. These studies have revealed that the methoxy and allyl groups induce significant distortions in the benzene ring's aromaticity, affecting its reactivity in various chemical transformations. Such structural insights are crucial for rational drug design and optimization.
The biological activity of derivatives of Benzene, 1-methoxy-4-(1-propen-1-yl)- has been a focal point of research. Compounds derived from this scaffold have demonstrated interactions with multiple biological targets, including enzymes and receptors involved in disease pathways. For example, certain analogs have exhibited inhibitory effects on kinases relevant to cancer therapy. The ability to fine-tune these interactions through structural modifications has made this compound a valuable asset in drug discovery programs.
In industrial applications, Benzene, 1-methoxy-4-(1-propen-1-yl)- serves as a precursor for specialty chemicals used in fragrances, dyes, and polymers. Its unique reactivity allows for the introduction of diverse functional groups, enabling the creation of tailored materials with specific properties. The demand for such customized compounds continues to grow as industries seek innovative solutions for complex challenges.
The environmental impact of synthesizing and utilizing Benzene, 1-methoxy-4-(1-propen-1-yl)- is another critical consideration. Efforts are underway to develop greener synthetic routes that minimize waste and reduce energy consumption. Catalytic processes that employ recyclable catalysts or operate under mild conditions are being prioritized. These sustainable approaches align with broader efforts to promote environmentally responsible chemical manufacturing.
Future research directions for Benzene, 1-methoxy-4-(1-propen-1-yl)- include exploring its role in material science applications beyond traditional pharmaceuticals. Its ability to form stable conjugated systems makes it a candidate for organic electronics components, such as light-emitting diodes (LEDs) and photovoltaic cells. By leveraging its unique electronic properties, scientists aim to contribute to advancements in sustainable energy technologies.
In conclusion, Benzene, 1-methoxy-4-(1-propen-1-yl)- (CAS No. 8022-08-0) is a multifaceted compound with significant implications across multiple domains of chemical research. Its structural versatility enables diverse applications in pharmaceuticals, materials science, and industrial chemistry. As synthetic methodologies continue to evolve and our understanding deepens through advanced analytical techniques, this compound is poised to remain at the forefront of innovation in organic chemistry.
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